molecular formula C8H15Cl2N3 B2541768 3-(1H-imidazol-2-yl)piperidine dihydrochloride CAS No. 1263378-48-8

3-(1H-imidazol-2-yl)piperidine dihydrochloride

Cat. No.: B2541768
CAS No.: 1263378-48-8
M. Wt: 224.13
InChI Key: GCUCSRLYSZQZOJ-UHFFFAOYSA-N
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Description

3-(1H-imidazol-2-yl)piperidine dihydrochloride is a chemical compound with the molecular formula C8H13N3.2ClH. It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-imidazol-2-yl)piperidine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of piperidine with imidazole derivatives in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes precise control of reaction parameters to ensure consistent quality and yield. The compound is then purified through crystallization or chromatography techniques to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(1H-imidazol-2-yl)piperidine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1H-imidazol-2-yl)piperidine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(1H-imidazol-2-yl)piperidine dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-imidazol-1-yl)piperidine dihydrochloride
  • 3-(1H-imidazol-1-ylmethyl)piperidine dihydrochloride

Uniqueness

3-(1H-imidazol-2-yl)piperidine dihydrochloride is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other imidazole derivatives may not be as effective .

Properties

IUPAC Name

3-(1H-imidazol-2-yl)piperidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.2ClH/c1-2-7(6-9-3-1)8-10-4-5-11-8;;/h4-5,7,9H,1-3,6H2,(H,10,11);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCUCSRLYSZQZOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NC=CN2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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